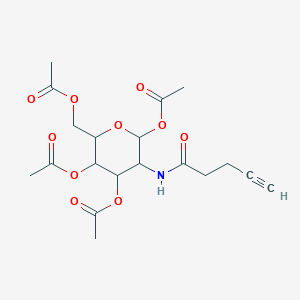

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)

Übersicht

Beschreibung

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) is a biochemical.

Wissenschaftliche Forschungsanwendungen

Metabolic Labeling and Biomarker Identification

- N-(4-pentynoyl)mannosamine, a related compound to N-(4-pentynoyl)-galactosamine, has been used for metabolic labeling of sialylated glycoproteins in living animals. This method aids in enriching and identifying sialylated glycoproteins from complex tissues, which are crucial in host-pathogen recognition and are markers of embryonic and malignant tissues. This application is significant for identifying new biomarkers (Chang et al., 2009).

Galactosamine in Hepatotoxicity Studies

- Galactosamine (GalN), closely related to N-(4-pentynoyl)-galactosamine, is commonly used as a model for acute liver injury. A study integrating histopathology, clinical chemistry, cytokine analysis, and metabolic profiling explored variability in response to GalN. This research is crucial for understanding the xenobiotic and endogenous metabolic disturbances associated with different response phenotypes to GalN, providing insights into liver injury and recovery mechanisms (Coen et al., 2012).

Glycoprotein Secretion Inhibition Studies

- The impact of D-galactosamine on the inhibition of protein and glycoprotein secretion by the liver was studied. This research, although focused on D-galactosamine, contributes to understanding the broader effects of galactosamine derivatives on protein synthesis and secretion, relevant to studying the mechanism of action of N-(4-pentynoyl)-galactosamine (Bauer et al., 1974).

Galactosamine in Glycosphingolipid Biosynthesis

- A study on embryonic chicken brain found β-N-acetylgalactosaminyltransferase activity, which catalyzes the transfer of N-acetylgalactosamine to form globoside-type glycosphingolipids. This research is relevant to understanding how galactosamine derivatives like N-(4-pentynoyl)-galactosamine may participate in the biosynthesis of complex glycolipids (Chien et al., 1973).

Galactosamine in Anti-inflammatory Applications

- Galactosaminogalactan (GAG), a polymer with anti-inflammatory properties produced by Aspergillus fumigatus, was studied for its oligosaccharide sequences. This research indicates potential therapeutic applications of galactosamine derivatives in anti-inflammatory treatments (Gressler et al., 2019).

Synthesis of Fluorinated Galactosamine Analogs

- Research on the synthesis of acetylated fluorinated analogs of D-galactosamine, which are significant as metabolic inhibitors of glycan biosynthesis, provides insights into the chemical modification and potential therapeutic applications of galactosamine derivatives (Horník et al., 2016).

Liver-Specific Drug Targeting

- Polymer-bound doxorubicin with galactosamine showed liver-specific targeting in a study, indicating the potential of galactosamine derivatives in targeted drug delivery systems, particularly for liver diseases (Seymour et al., 2002).

Galactosamine in Glycoprotein Linkage Studies

- A method for measuring galactosamine content in glycoproteins highlights its role in understanding glycoprotein structure and function. This research is pertinent to the study of galactosamine derivatives and their role in glycoprotein biochemistry (Weber & Winzler, 1969).

Eigenschaften

Produktname |

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) |

|---|---|

Molekularformel |

C19H25NO10 |

Molekulargewicht |

427.41 |

IUPAC-Name |

[3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25) |

InChI-Schlüssel |

PODQGPKRSTUNAT-QNGFGXIMSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

Aussehen |

Solid powder |

Reinheit |

>90% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

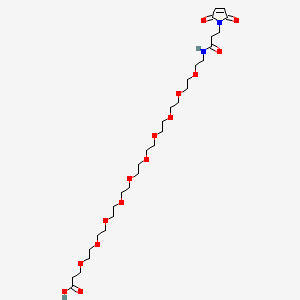

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)